6-(4-Carboxyphenyl)-2-formylphenol
Description
6-(4-Carboxyphenyl)-2-formylphenol is a phenolic derivative featuring two key functional groups: a formyl (-CHO) group at the 2-position and a 4-carboxyphenyl (-C₆H₄COOH) substituent at the 6-position of the benzene ring. This structure combines electron-withdrawing (formyl) and acidic (carboxy) groups, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-11-2-1-3-12(13(11)16)9-4-6-10(7-5-9)14(17)18/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCMCSEYRUMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685154 | |
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-35-1 | |
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxyphenyl)-2-formylphenol typically involves the formylation of a phenol derivative followed by the introduction of a carboxyphenyl group. One common method is the Vilsmeier-Haack reaction, where a phenol derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. Subsequently, the carboxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Carboxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 6-(4-Carboxyphenyl)-2-carboxyphenol.
Reduction: 6-(4-Carboxyphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Carboxyphenyl)-2-formylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks (MOFs), due to its functional groups that can participate in various chemical reactions
Mechanism of Action
The mechanism of action of 6-(4-Carboxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. The carboxyphenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents significantly influences electronic and steric properties:
- Its molecular weight (260.22 g/mol) is higher than non-fluorinated analogs, which may affect crystallinity .
- 6-(2-Fluorophenyl)-2-formylphenol (): The fluorine at the 2-position creates steric hindrance near the formyl group, possibly reducing reactivity in condensation reactions. Its lower molecular weight (216.21 g/mol) suggests improved volatility compared to carboxy-substituted analogs .
- 6-(3-Cyanophenyl)-2-formylphenol (): The cyano (-CN) group is a strong electron-withdrawing substituent, which may increase the phenol’s acidity and influence binding interactions in biological systems .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent Position/Type | Molecular Weight (g/mol) | Notable Property |
|---|---|---|---|
| 6-(4-Carboxyphenyl)-2-formylphenol | 4-carboxyphenyl, 2-formyl | ~242.22 (calculated) | High acidity, potential H-bonding capacity |
| 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol | 3-F, 4-COOH | 260.22 | Enhanced electronegativity, higher density |
| 6-(3-Cyanophenyl)-2-formylphenol | 3-CN | 243.21 (calculated) | Increased acidity, strong electron withdrawal |
Physical and Chemical Properties
- Solubility: The carboxy group enhances water solubility compared to non-polar analogs like 6-(2-fluorophenyl)-2-formylphenol (). However, fluorinated derivatives () may exhibit lower solubility due to increased hydrophobicity.
- Thermal Stability: Compounds with carboxy groups (e.g., ) typically have higher melting points than those with cyano or hydroxymethyl substituents (), though specific data are unavailable for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
